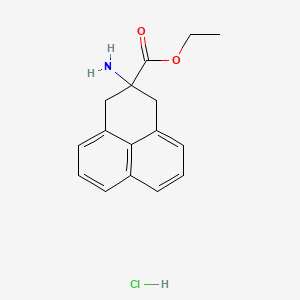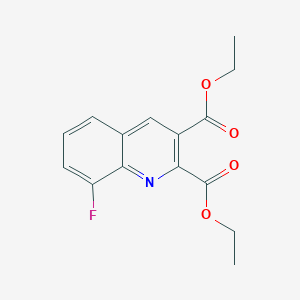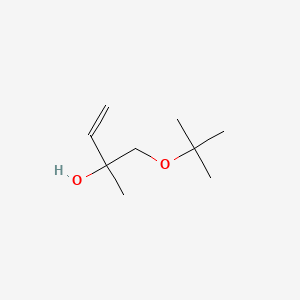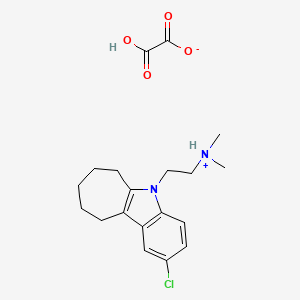
Cyclobutane carboxylic acid silver salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutane carboxylic acid silver salt is a compound that combines the unique structural properties of cyclobutane with the reactivity of a carboxylic acid and the antimicrobial properties of silver Cyclobutane is a four-membered ring structure that is known for its ring strain and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cyclobutane carboxylic acid silver salt typically involves the reaction of cyclobutane carboxylic acid with a silver salt, such as silver nitrate. The process can be summarized as follows:
Cyclobutane Carboxylic Acid Preparation: Cyclobutane carboxylic acid can be synthesized via the intramolecular cyclization of 1,4-dibromobutane with a base to form cyclobutane, followed by the addition of a carboxyl group through oxidation.
Formation of Silver Salt: The cyclobutane carboxylic acid is then reacted with silver nitrate in an aqueous solution.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale synthesis of cyclobutane carboxylic acid.
- Reaction with silver nitrate in large reactors.
- Filtration and purification of the resulting silver salt.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclobutane carboxylic acid silver salt undergoes various chemical reactions, including:
Oxidation: The silver ion can facilitate oxidation reactions, converting the carboxylic acid group to other functional groups.
Reduction: The compound can participate in reduction reactions, where the silver ion is reduced to metallic silver.
Substitution: The carboxylic acid group can undergo substitution reactions, where the silver ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions with halides or other nucleophiles can lead to substitution products.
Major Products:
Oxidation: Products may include aldehydes, ketones, or other oxidized derivatives.
Reduction: Metallic silver and reduced organic compounds.
Substitution: Various substituted cyclobutane derivatives.
Applications De Recherche Scientifique
Cyclobutane carboxylic acid silver salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclobutane derivatives.
Biology: Investigated for its antimicrobial properties due to the presence of silver ions.
Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of cyclobutane carboxylic acid silver salt involves the interaction of the silver ion with microbial cell components. Silver ions are known to disrupt cellular processes by binding to proteins and nucleic acids, leading to cell death . The carboxylic acid group can also participate in various biochemical pathways, enhancing the compound’s overall reactivity .
Comparaison Avec Des Composés Similaires
Cyclobutanecarboxylic Acid: Shares the cyclobutane backbone but lacks the antimicrobial properties of the silver salt.
Silver Acetate: Another silver salt with antimicrobial properties but different structural characteristics.
Cyclobutylamine: A derivative of cyclobutanecarboxylic acid with amine functionality, used in organic synthesis.
Uniqueness: Cyclobutane carboxylic acid silver salt is unique due to its combination of a strained cyclobutane ring, a reactive carboxylic acid group, and antimicrobial silver ions. This combination makes it a versatile compound with applications across multiple scientific disciplines .
Propriétés
Formule moléculaire |
C5H8AgO2 |
|---|---|
Poids moléculaire |
207.98 g/mol |
Nom IUPAC |
cyclobutanecarboxylic acid;silver |
InChI |
InChI=1S/C5H8O2.Ag/c6-5(7)4-2-1-3-4;/h4H,1-3H2,(H,6,7); |
Clé InChI |
LHNVWCQITQUUDM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C(=O)O.[Ag] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolo[2,3-b]indole-1,2(2H)-dicarboxylicacid,3,3a,8,8a-tetrahydro-,dimethyl ester,[2r-(2a,3ab,8ab)]-(9ci)](/img/structure/B13740230.png)



![6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate](/img/structure/B13740250.png)
![N,N-dimethyl-5-(4-methylpiperazin-4-ium-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonate](/img/structure/B13740254.png)
![6,7,8,9-tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole](/img/structure/B13740260.png)






![Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-](/img/structure/B13740304.png)
